REACTION_SMILES
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[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[Cl:1][c:2]1[cH:3][c:4]([C:8](=[O:9])[O:10][CH3:11])[n:5][cH:6][cH:7]1.[N-:13]=[N+:14]=[N-:15].[Na+:12]>>[c:2]1([NH2:13])[cH:3][c:4]([C:8](=[O:9])[O:10][CH3:11])[n:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Cl)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(N)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |